2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic organic compound with the molecular formula C6H2Cl2IN3 and a molecular weight of 313.91 g/mol . This compound is known for its unique structure, which includes both chlorine and iodine atoms attached to a pyrrolo[2,3-D]pyrimidine core. It is typically a white to light gray or light yellow powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine involves several steps. One common method starts with the chlorination of a pyrrolo[2,3-D]pyrimidine derivative. For instance, 4-chloro-7H-pyrrolo[2,3-D]pyrimidine can be iodinated using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature . The reaction typically proceeds overnight, and the product is isolated by filtration and washing with water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps would involve the chlorination and iodination of pyrrolo[2,3-D]pyrimidine derivatives under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as N-iodosuccinimide (NIS) for iodination and phosphorus oxychloride for chlorination are commonly used
Oxidation and Reduction: Conditions for these reactions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, iodination of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine yields this compound .
Scientific Research Applications
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific bioactive molecule derived from this compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: A precursor in the synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine.
2,4-Dichloro-7H-pyrrolo[2,3-D]pyrimidine: A related compound with similar structural features.
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine: Another related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and drug development .
Biological Activity
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine (CAS: 1012785-51-1) is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound features a unique structure that contributes to its interaction with biological systems, making it a subject of interest in pharmacological research.
- Molecular Formula : C₆H₂Cl₂IN₃
- Molecular Weight : 313.91 g/mol
- Purity : Typically ≥ 97%
- Melting Point : 220°C - 226°C
- Appearance : White to light gray powder
Antimicrobial Effects
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, particularly Staphylococcus aureus. The compound has been shown to be bacteriostatic at low concentrations, effectively inhibiting bacterial growth and biofilm formation.
-
Bacteriostatic Activity :
- At a concentration of 5 µg/mL, the compound achieved a notable reduction in bacterial cell count, demonstrating its effectiveness in inhibiting S. aureus growth .
- A study indicated that at higher concentrations (100 and 200 µg/mL), the compound significantly reduced colony-forming units (CFUs) over time .
- Antibiofilm Properties :
Cytotoxic and Genotoxic Studies
Research has also explored the cytotoxic and genotoxic effects of this compound on human cell lines. Preliminary findings suggest that while the compound exhibits antimicrobial properties, it may also pose risks for cytotoxicity at certain concentrations. Further studies are necessary to fully understand these effects and their implications for therapeutic use .
Study on Antimicrobial Efficacy
A significant study published in International Journal of Molecular Sciences evaluated multiple halogenated pyrimidines, including this compound. The results highlighted:
- Inhibition of Biofilm Formation : The compound effectively inhibited biofilm formation on both abiotic and biotic surfaces.
- Gene Expression Modulation : The treatment altered gene expression related to virulence factors in S. aureus, indicating potential mechanisms through which the compound exerts its effects .
Comparative Analysis of Biological Activity
Compound | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition | Cytotoxicity Level |
---|---|---|---|
This compound | 5 µg/mL | High | Moderate |
Other Halogenated Pyrimidines | Varies | Moderate | Low |
Properties
IUPAC Name |
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRSSBIXHXMTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725585 | |
Record name | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012785-51-1 | |
Record name | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLORO-5-IODO-7H-PYRROLO[2,3-D]PYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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